molecular formula C16H15N3OS B2897310 5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one CAS No. 1056555-78-2

5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one

Cat. No.: B2897310
CAS No.: 1056555-78-2
M. Wt: 297.38
InChI Key: VTSLUUJUPZFKPH-UHFFFAOYSA-N
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Description

5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core, substituted with a 4-methylbenzyl group and a pyridin-2-ylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one typically involves the condensation of 4-methylbenzylamine with 2-pyridinecarboxaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to yield the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazolidinone ring may also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.

    Imidazoles: Heterocyclic compounds with a similar nitrogen-containing ring structure.

    Pyridinium Salts: Compounds with a pyridine ring that can undergo similar reactions.

Uniqueness

5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The combination of the 4-methylbenzyl and pyridin-2-ylimino groups provides distinct chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(2E)-5-[(4-methylphenyl)methyl]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-5-7-12(8-6-11)10-13-15(20)19-16(21-13)18-14-4-2-3-9-17-14/h2-9,13H,10H2,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSLUUJUPZFKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC=N3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2C(=O)N/C(=N\C3=CC=CC=N3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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